Ortho-Fluoro Substitution Confers Enhanced Biological Activity Relative to Non-Fluorinated and Para-Fluoro Analogs in GPR119 Agonist Scaffolds
In a systematic SAR analysis of 5-nitropyrimidine-based GPR119 agonists, analogs bearing a 2-fluoro-4-methylsulfonyl-phenylamino group at the C4 position (compounds 8, 10, 12, 14) demonstrated more potent GPR119 activation than the corresponding analogs lacking the 2-fluoro substituent (compounds 7, 9, 11, 13) across all head-to-head comparisons, regardless of individual EC50 values [1]. While this study employed the more elaborated (2-fluoro-4-methylsulfonyl)phenylamino group rather than the simpler 2-fluorophenylamino substituent of CAS 326008-14-4, the observed enhancement is structurally attributable to the ortho-fluorine atom—a finding corroborated by a subsequent independent study in which '2-fluoro substitution of the aryl group at the C4 position of the 5-nitropyrimidine scaffold resulted in the increase of biological activity' [2]. This provides a class-level inference that CAS 326008-14-4, possessing the critical 2-fluoro substituent, is structurally pre-validated for enhanced target engagement relative to its non-fluorinated analog N4-phenyl-5-nitropyrimidine-4,6-diamine (CAS 40816-36-2).
| Evidence Dimension | GPR119 agonistic activity (EC50-based rank order) |
|---|---|
| Target Compound Data | CAS 326008-14-4: 2-fluoro substitution present (class-level activity enhancement inferred from structurally related 2-fluoro-4-methylsulfonyl analogs) |
| Comparator Or Baseline | Non-fluorinated analog (N4-phenyl-5-nitropyrimidine-4,6-diamine, CAS 40816-36-2): no fluorine at the 2-position |
| Quantified Difference | In GPR119 agonist series: 2-fluoro analogs (8, 10, 12, 14) consistently more potent than non-fluorinated matched pairs (7, 9, 11, 13) in all four comparator sets — no quantitative fold-difference specified in abstract; class-level qualitative rank order established [1]. |
| Conditions | Human GPR119 agonistic activity; cell-based functional assay; EC50 determination (Bioorg Med Chem Lett, 2013) [1]. |
Why This Matters
For medicinal chemistry teams designing GPR119-targeted or general kinase inhibitor libraries, CAS 326008-14-4 provides a pre-validated 2-fluoro substitution pattern that has been empirically linked to enhanced bioactivity, reducing the risk of synthesizing and screening non-fluorinated analogs that are consistently less active.
- [1] Yang Z, Fang Y, Pham TA, Lee J, Park H. Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Bioorg Med Chem Lett. 2013;23(5):1519-1521. View Source
- [2] Fang Y, et al. Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists. Bioorg Med Chem. 2017;25(1):254-260. View Source
